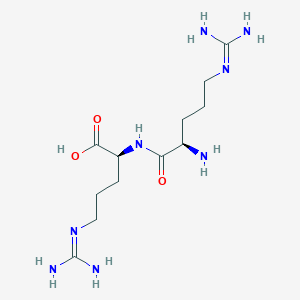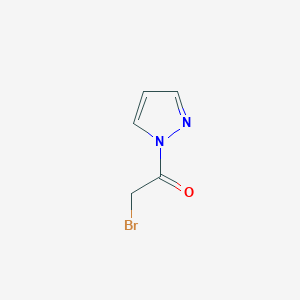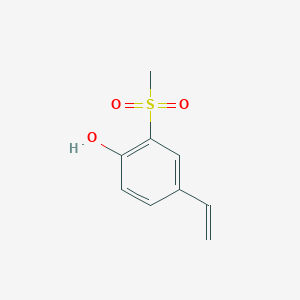
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a heptyloxyphenyl group, which can influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The heptyloxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its leuco form, which is useful in certain applications.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like fluorescence imaging. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with distinct chemical properties and applications.
Uniqueness
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is unique due to the presence of the heptyloxyphenyl group, which can enhance its solubility and modify its photophysical properties. This makes it particularly suitable for specific applications in optoelectronics and fluorescence-based research .
Propriétés
Numéro CAS |
92135-76-7 |
|---|---|
Formule moléculaire |
C27H28N2O3 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1,4-diamino-2-(4-heptoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H28N2O3/c1-2-3-4-5-8-15-32-18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(31)20-10-7-6-9-19(20)26(23)30/h6-7,9-14,16H,2-5,8,15,28-29H2,1H3 |
Clé InChI |
UEOLKJBGYFOXKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)

![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)

![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)




